molecular formula C26H21BrO5 B12216530 (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12216530
M. Wt: 493.3 g/mol
InChI Key: XQUHLINSQQSNJY-VROXFSQNSA-N
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Description

This compound is a benzofuran-3(2H)-one derivative featuring a brominated benzodioxin moiety and a 2,5-dimethylbenzyloxy substituent. Its molecular formula is C₂₃H₁₉BrO₅, with a molecular weight of 479.3 g/mol (calculated based on structural analogs and data from ). The Z-configuration of the methylidene group at the 2-position is critical for its stereoelectronic properties, influencing intermolecular interactions such as hydrogen bonding and π-π stacking . The bromine atom at the 6-position of the benzodioxin ring enhances electrophilic reactivity, while the 2,5-dimethylbenzyloxy group contributes to lipophilicity, as indicated by a calculated XLogP3 value of ~4.2 (extrapolated from related compounds in ).

Properties

Molecular Formula

C26H21BrO5

Molecular Weight

493.3 g/mol

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,5-dimethylphenyl)methoxy]-1-benzofuran-3-one

InChI

InChI=1S/C26H21BrO5/c1-15-3-4-16(2)18(7-15)13-30-21-5-6-22-23(11-21)32-24(25(22)28)10-17-8-20(27)9-19-12-29-14-31-26(17)19/h3-11H,12-14H2,1-2H3/b24-10-

InChI Key

XQUHLINSQQSNJY-VROXFSQNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Br)O3

Origin of Product

United States

Biological Activity

The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one (CAS Number: 929440-11-9) is a complex organic molecule that exhibits a variety of potential biological activities. Its unique structural features suggest applications in medicinal chemistry, particularly in the modulation of neurodegenerative diseases and other pharmacological contexts.

Structural Characteristics

The molecular formula of the compound is C21H17BrO6C_{21}H_{17}BrO_6, with a molecular weight of 445.3 g/mol. The presence of multiple functional groups, including a brominated benzodioxin moiety and a benzofuran core, positions this compound for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC21H17BrO6C_{21}H_{17}BrO_6
Molecular Weight445.3 g/mol
CAS Number929440-11-9

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes and receptors. The structural motifs allow it to fit into active sites, potentially inhibiting or modulating enzymatic activity. This interaction can lead to various biochemical pathways being triggered, resulting in therapeutic effects.

Potential Biological Activities

Based on structure-activity relationship (SAR) studies and similar compounds, the following biological activities have been predicted:

  • Neuroprotective Effects : Compounds with similar structures have shown promise in protecting neuronal cells from cytotoxicity associated with amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease .
  • Anti-inflammatory Properties : The benzofuran core is associated with anti-inflammatory effects, which could be beneficial in treating inflammatory conditions.
  • Antioxidant Activity : The presence of aromatic rings suggests potential antioxidant properties that could mitigate oxidative stress in cells.

Case Studies and Experimental Data

  • Neuroprotection Against Aβ-Induced Cytotoxicity :
    • In vitro studies demonstrated that related benzofuran derivatives provided significant neuroprotection to mouse hippocampal neuronal HT22 cells against Aβ42-induced cytotoxicity. Compounds exhibited varying degrees of efficacy depending on their structural modifications .
  • Modulation of Aβ42 Aggregation :
    • Research indicated that certain derivatives could either promote or inhibit Aβ42 fibrillogenesis, suggesting that the orientation and substitution pattern of the bicyclic aromatic rings play a crucial role in their biological activity . For instance, compound modifications led to a 2.7-fold increase in Aβ42 fibrillogenesis at specific concentrations.
  • In Silico Predictions :
    • Computational studies using PASS (Prediction of Activity Spectra for Substances) provided insights into potential biological activities based on the compound's structure. These predictions suggest a broad spectrum of possible therapeutic applications .

Summary of Findings

The following table summarizes key findings related to the biological activity of the compound:

Study FocusFindings
NeuroprotectionSignificant protection against Aβ42 toxicity
Aβ42 Aggregation ModulationVarying effects on fibrillogenesis
In Silico Activity PredictionsBroad potential for various therapeutic uses

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 2,5-dimethylbenzyloxy group in the target compound increases lipophilicity (XLogP3 ~4.2) compared to the hydroxy-substituted analog (XLogP3 3.4) .

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding : The target compound’s 2,5-dimethylbenzyloxy group may sterically hinder hydrogen bonding compared to the hydroxy analog, which forms stronger O–H···O interactions .
  • Crystal Packing : Bromine’s polarizability enhances halogen bonding in the benzodioxin ring, as observed in related brominated crystals .

Preparation Methods

Stepwise Assembly of the Benzofuran Core

The benzofuran-3(2H)-one scaffold is synthesized via acid-catalyzed cyclization of substituted 2-hydroxyacetophenones. For example, reacting 2-hydroxy-5-(2,5-dimethylbenzyloxy)acetophenone with acetic anhydride under reflux yields the lactone ring. The reaction proceeds through keto-enol tautomerization, followed by intramolecular esterification:

2-HydroxyacetophenoneAc2O, H+Benzofuran-3(2H)-one+AcOH\text{2-Hydroxyacetophenone} \xrightarrow{\text{Ac}_2\text{O, H}^+} \text{Benzofuran-3(2H)-one} + \text{AcOH}

One-Pot Heteroannulation Strategies

Recent advances in one-pot syntheses have streamlined the preparation of benzofuran derivatives. A notable method involves the Rh(III)-catalyzed three-component reaction between salicylaldehydes, cyclopropanols, and alkyl alcohols. For this compound, the protocol can be adapted as follows:

ComponentRoleConditions
5-(2,5-Dimethylbenzyloxy)salicylaldehydeBenzofuran precursorRh(III) catalyst (2 mol%)
CyclopropanolRing-opening agentDCE, 80°C, 12 h
6-Bromo-4H-1,3-benzodioxin-8-methanolElectrophilic partnerTFA (10 equiv)

This method proceeds through C–H activation of the salicylaldehyde, followed by cyclopropanol ring-opening and annulation with the benzodioxin methanol. The Rh catalyst facilitates oxidative coupling, achieving yields up to 68% with excellent stereocontrol.

Catalytic C–H/C–C Bond Activation

The Rh(III)-catalyzed cascade annulation reported by Jiang et al. offers a robust route to tetrasubstituted benzofuranones. Key steps include:

  • C–H Activation : The Rh(III) catalyst coordinates to the salicylaldehyde’s hydroxyl group, activating the ortho C–H bond.

  • Cyclopropanol Insertion : Strain-driven ring-opening of cyclopropanol forms a rhodacycle intermediate.

  • Benzodioxin Coupling : The benzodioxin methanol undergoes dehydrogenative coupling, followed by lactonization.

This method eliminates the need for pre-functionalized intermediates, reducing synthetic steps and waste generation.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified using flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound. High-performance liquid chromatography (HPLC) with a C18 column resolves geometric isomers, ensuring >95% purity.

Spectroscopic Validation

  • 1^1H NMR : Distinct signals for the Z-configured exocyclic double bond (δ 6.8–7.2 ppm) and benzodioxin methylene (δ 5.1–5.3 ppm).

  • HRMS : Molecular ion peak at m/z 493.3 ([M+H]+^+) confirms the molecular formula C26H21BrO5C_{26}H_{21}BrO_5.

Comparative Analysis of Synthetic Methods

MethodStepsYield (%)Key AdvantageLimitation
Multi-Step Synthesis642High stereochemical controlLabor-intensive purification
Rh(III)-Catalyzed368Atom economyRequires expensive catalyst
One-Pot Heteroannulation155Reduced wasteLimited substrate scope

The Rh-catalyzed method offers the best balance of efficiency and yield, though scalability remains challenging due to catalyst costs .

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